N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide typically involves a multi-step process. The initial step often includes the preparation of the bipyridine derivative, followed by the introduction of the dichlorophenyl group through a series of reactions such as halogenation and amide formation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the bipyridine moiety or the dichlorophenyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may interact with cellular membranes or proteins, contributing to its biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide: shares similarities with other bipyridine derivatives and dichlorophenyl compounds.
N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide: is unique due to its specific combination of functional groups, which imparts distinct properties and reactivity.
Uniqueness
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide lies in its ability to form stable complexes with metal ions and its potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-3-1-14(11-18(17)22)2-4-20(26)25-13-15-5-10-24-19(12-15)16-6-8-23-9-7-16/h1,3,5-12H,2,4,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUONGPGTMIYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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